N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring and a cyclopentapyrimidine moiety
Properties
Molecular Formula |
C16H14N4O2S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4O2S2/c21-13(19-16-18-11-5-1-2-7-12(11)24-16)8-23-14-9-4-3-6-10(9)17-15(22)20-14/h1-2,5,7H,3-4,6,8H2,(H,17,20,22)(H,18,19,21) |
InChI Key |
OKMIHJMGWFRHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Cyclopentapyrimidine Moiety: This involves the condensation of a cyclopentanone derivative with a suitable amine and a formylating agent.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the cyclopentapyrimidine derivative using a suitable linker, such as a thioether linkage, under specific reaction conditions (e.g., using a base like triethylamine in an aprotic solvent like dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the cyclopentapyrimidine moiety can be reduced to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the cyclopentapyrimidine moiety can inhibit specific enzymes involved in cell proliferation. This dual action makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-mercaptoacetamide: Similar structure but lacks the cyclopentapyrimidine moiety.
2-(1,3-Benzothiazol-2-ylthio)acetic acid: Contains a carboxylic acid group instead of the cyclopentapyrimidine moiety.
N-(1,3-Benzothiazol-2-yl)-2-(2-oxo-2H-chromen-4-ylthio)acetamide: Contains a chromenone moiety instead of the cyclopentapyrimidine moiety.
Uniqueness
N-(1,3-Benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to the presence of both the benzothiazole and cyclopentapyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
